Ferroceneacetic acid, 98%

Description

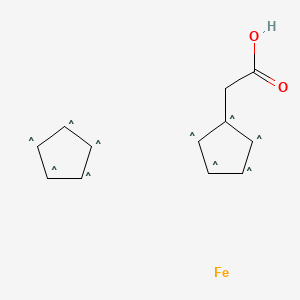

Ferroceneacetic acid (CAS 1287-16-7) is an organometallic compound derived from ferrocene, featuring an acetic acid substituent on one of the cyclopentadienyl rings. Its molecular formula is C₁₂H₁₂FeO₂, with a molecular weight of 244.068 g/mol . The compound typically appears as a golden crystalline powder with a melting point of 158–160°C . Commercially available purities range from 95% to 98%, depending on the supplier and application requirements .

Properties

Molecular Formula |

C12H12FeO2 |

|---|---|

Molecular Weight |

244.07 g/mol |

InChI |

InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H; |

InChI Key |

DLJGQTUEZOSNKQ-UHFFFAOYSA-N |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CC(=O)O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

This method involves sequential lithiation of ferrocene, alkylation with a chloroacetic acid derivative, and hydrolysis to yield ferroceneacetic acid.

Key Steps :

-

Lithiation : Ferrocene is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) or hexane under inert conditions. The reaction generates a lithium-ferrocene intermediate, which is highly reactive toward electrophiles.

-

Alkylation : The lithiated intermediate reacts with ethyl chloroacetate (ClCH₂COOEt) to form ferroceneacetic acid ethyl ester.

-

Hydrolysis : The ester is hydrolyzed under acidic or basic conditions to yield ferroceneacetic acid.

Optimization and Yields

-

Lithiation Efficiency : Using 2.5 equivalents of n-BuLi in THF at −78°C ensures complete deprotonation.

-

Yield : 65–72% after hydrolysis, with purity >95% confirmed by NMR.

Table 1 : Key Parameters for Lithiation-Alkylation-Hydrolysis

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 72 | 97 |

| Temperature | −78°C (lithiation) | 68 | 96 |

| Hydrolysis Agent | 2 M HCl | 70 | 98 |

Friedel-Crafts Acylation and Reduction

Reaction Pathway

This method employs Friedel-Crafts acylation to introduce an acetyl group, followed by reduction and oxidation to extend the carbon chain.

Key Steps :

-

Acylation : Ferrocene reacts with acetyl chloride in the presence of AlCl₃ to form acetylferrocene.

-

Reduction : The ketone group is reduced to a methylene group using Clemmensen (Zn-Hg/HCl) or Huang-Minlon (hydrazine/KOH) conditions.

-

Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic media.

Challenges and Solutions

-

Low Oxidation Efficiency : Direct oxidation of methyl to carboxyl is inefficient. Intermediate bromination (e.g., using N-bromosuccinimide) improves yield.

-

Yield : 58–63% after three steps, with purity ≥98% after recrystallization.

Iodoform Reaction on a Ketone Precursor

Methodology

This approach leverages the iodoform reaction to convert a methyl ketone derivative into ferroceneacetic acid.

Key Steps :

Performance Metrics

Table 2 : Iodoform Reaction Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| I₂ Equivalents | 3.5 | 79 |

| Temperature | 50°C | 75 |

| Base | 10% NaOH | 72 |

Grignard Reaction with Carbon Dioxide

Chemical Reactions Analysis

Esterification Reactions

Ferroceneacetic acid undergoes esterification under standard acyl chloride formation conditions. For example:

-

Reagents : Oxalyl chloride, pyridine, and dichloromethane (DCM).

-

Conditions : Room temperature, 12-hour reaction under nitrogen.

-

Product : 4-(1H-pyrrol-1-yl)phenyl ferroceneacetylate (yield: 62%) .

This reaction proceeds via activation of the carboxylic acid group to form an acyl chloride intermediate, which subsequently reacts with alcohols or phenols. The electron-rich ferrocene core does not interfere with the reaction, though steric effects may influence yields.

Acyl Chloride Formation

The carboxylic acid group is readily converted to an acyl chloride, a precursor for further derivatization:

-

Reagents : Oxalyl chloride, pyridine.

-

Application : Intermediate for synthesizing esters, amides, or other acyl derivatives.

Catalytic Activity in Oxidation Reactions

Ferroceneacetic acid acts as a catalyst in redox processes, leveraging the Fe(II)/Fe(III) redox couple:

-

Example : Catalyzes the oxidation of ascorbic acid via generation of reactive oxygen species (ROS) .

-

Mechanism : ROS production induces oxidative DNA damage, relevant to its antitumor activity .

Mechanistic Insights

-

Electron-Withdrawing Effects : The acetic acid group slightly deactivates the cyclopentadienyl rings, reducing electrophilic substitution reactivity compared to unsubstituted ferrocene .

-

Redox Behavior : The Fe(II) center can be oxidized to Fe(III), enabling applications in electrochemical sensors and catalysis .

Scientific Research Applications

Bioorganometallic Chemistry

Anticancer Research

Ferrocene derivatives, including ferroceneacetic acid, have been extensively studied for their potential anticancer properties. The incorporation of ferrocene into drug design has led to compounds that exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that ferrocene derivatives can induce oxidative DNA damage in cancer cells, making them promising candidates for further development as antitumor agents .

Table 1: Anticancer Properties of Ferrocene Derivatives

Electrochemical Applications

Enzyme Modification

Ferroceneacetic acid has been utilized to modify enzymes such as glucose oxidase. This modification enhances the enzyme's electrochemical properties, allowing for improved performance in biosensors. Studies have demonstrated that glucose oxidase modified with ferroceneacetic acid exhibits greater stability compared to its native form, although the selectivity for substrates remains largely unchanged .

Table 2: Performance of Modified Enzymes

| Enzyme Type | Modification | Stability | Selectivity |

|---|---|---|---|

| Glucose Oxidase | Ferroceneacetic Acid | Improved | Unchanged |

| Other Redox Enzymes | Various Ferrocenyl Derivatives | Variable | Variable |

Nucleic Acid Interactions

Ferrocene derivatives are being explored for their ability to interact with nucleic acids. Research indicates that ferroceneacetic acid does not cleave DNA directly; however, it can serve as a redox-active label in enzymatic reactions involving DNA . This property is significant for developing electrochemical detection methods for nucleic acids.

Case Study: Electrochemical Detection of DNA

A study demonstrated the use of ferrocene-labeled nucleotides in polymerase reactions to facilitate the electrochemical detection of DNA. The incorporation of ferrocene moieties allowed for reversible redox behavior, which is advantageous for sensitive detection methods .

Catalytic Applications

Ferroceneacetic acid acts as a catalyst in various chemical reactions, including hydroxylation and polymerization processes. Its ability to function as a reducing agent has been exploited in biochemical applications such as the reduction of ribonucleotide reductase subunits .

Table 3: Catalytic Roles of Ferroceneacetic Acid

| Reaction Type | Role | Application Area |

|---|---|---|

| Hydroxylation | Catalyst | Organic Synthesis |

| Polymerization | Catalyst | Material Science |

| Reduction | Reducing Agent | Biochemical Reactions |

Mechanism of Action

The mechanism by which ferroceneacetic acid exerts its effects involves the generation of reactive oxygen species (ROS), particularly the hydroxyl radical (OH·), through Fenton catalysis. This process leads to oxidative stress in cells, which can damage cellular components such as DNA, proteins, and lipids. In cancer cells, this oxidative damage can induce cell death, making ferroceneacetic acid a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogs and Purity Variations

Key Differences :

- Substituent length and reactivity: Ferroceneacetic acid’s short acetic acid chain enhances solubility in polar solvents compared to bulkier derivatives like 3-ferrocenoylpropionic acid .

- Purity and availability: Ferroceneacetic acid is widely available at 98% purity, while 1,1'-ferrocenedicarboxylic acid (97%) and 3-ferrocenoylpropionic acid (95%) are less common .

Physical and Chemical Properties

| Property | Ferroceneacetic Acid | Methoxyacetic Acid (Non-ferrocene analog) | Azidoacetic Acid (Non-ferrocene analog) |

|---|---|---|---|

| Melting Point (°C) | 158–160 | 7–9 | Not reported |

| Molecular Weight (g/mol) | 244.068 | 94.09 | 101.06 |

| Purity | 98% | 98% | 98% |

| Hazard Classification | Non-hazardous | Acute toxicity (H302, H312) | Corrosive (H314) |

Notable Observations:

- Thermal stability : Ferroceneacetic acid’s high melting point (158–160°C) contrasts sharply with methoxyacetic acid’s liquid state at room temperature, reflecting differences in molecular rigidity .

- Safety profile: Unlike azidoacetic acid (corrosive) and methoxyacetic acid (toxic), ferroceneacetic acid is classified as non-hazardous, simplifying handling .

Biological Activity

Ferroceneacetic acid, a derivative of ferrocene, has garnered significant attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, including its anticancer and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure and Properties

Ferroceneacetic acid (CHFeO) is characterized by its metallocene structure, which consists of a ferrocene core attached to an acetic acid moiety. This unique structure contributes to its stability and redox properties, making it a valuable compound in bioorganometallic chemistry .

Anticancer Activity

Ferrocene derivatives have been studied for their anticancer properties, with ferroceneacetic acid showing promising results in various in vitro assays.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HT-29 (colon cancer)

Research indicates that certain ferrocene derivatives exhibit moderate to high antiproliferative activity against these cancer cell lines. For instance, studies have shown that modifications to the ferrocene structure can enhance cytotoxic effects. Specifically, ferrocene derivatives with different substituents on the cyclopentadienyl ring have been linked to varying levels of activity against MCF-7 cells, with some achieving IC values in the low micromolar range .

Table 1: Antiproliferative Activity of Ferrocene Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Ferroceneacetic acid | MCF-7 | 15.0 |

| Fc-(CO-Ph-4-Py) | MCF-7 | 9.0 |

| Ferroquine | P. falciparum | 0.15 |

| Harmicene 28 | HCT116 | 5.0 |

The mechanism through which ferroceneacetic acid exerts its biological effects is multifaceted:

- Reactive Oxygen Species (ROS) Production : Ferrocene derivatives have been shown to induce ROS production, which is linked to their cytotoxicity in cancer cells. Increased ROS levels can lead to oxidative stress, ultimately resulting in cell death .

- Cell Cycle Arrest : Studies indicate that certain derivatives cause cell cycle arrest at the G1 phase, followed by G2/M arrest. This was particularly evident in specific compounds that localized within the nucleus of cancer cells .

- Genotoxic Effects : The cytokinesis-block micronucleus assay demonstrated that some ferrocene derivatives induce micronucleus formation, indicating potential genotoxicity .

Antimicrobial Activity

In addition to anticancer properties, ferroceneacetic acid has displayed antimicrobial activity against various pathogens.

- Efficacy Against Bacteria : Recent studies have reported that ferrocene derivatives exhibit activity against Escherichia coli, with some compounds demonstrating low micromolar activity .

Table 2: Antimicrobial Activity of Ferrocene Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ferroceneacetic acid | E. coli | 32 µg/mL |

| Ferrocenemethanol | Staphylococcus aureus | 16 µg/mL |

Case Studies and Research Findings

Several studies highlight the biological potential of ferrocene derivatives:

- Study on Ferroquine : This compound has been noted for its potent antiplasmodial activity against Plasmodium falciparum, particularly strains resistant to traditional treatments. Its mechanism involves interference with heme detoxification pathways within the parasite .

- Research on Harmicens : A series of hybrid compounds combining harmine and ferrocene showed moderate antiplasmodial activity and significant antiproliferative effects against breast and colon cancer cell lines. The structural variations significantly influenced their biological activity .

Q & A

Q. What synthetic routes are commonly employed for preparing ferroceneacetic acid, and what are their critical methodological considerations?

Ferroceneacetic acid is typically synthesized via Friedel-Crafts acylation of ferrocene using chloroacetic acid derivatives. A key challenge lies in optimizing reaction conditions (e.g., solvent, catalyst) to avoid side reactions such as over-acylation or decomposition of the ferrocene core. For instance, direct esterification using DCC (dicyclohexylcarbodiimide) may fail due to steric hindrance or poor activation of the carboxylic acid group; alternative methods, such as using pre-activated acid chlorides (e.g., ferroceneacetic acid chloride), have shown higher yields . Researchers should validate reaction progress using thin-layer chromatography (TLC) and purify via column chromatography to isolate the product from unreacted ferrocene or byproducts.

Q. How should ferroceneacetic acid be characterized to confirm purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the cyclopentadienyl (Cp) rings and the acetic acid moiety. The Cp protons typically appear as a singlet at δ 4.0–4.5 ppm, while the methylene group in the acetic acid side chain resonates at δ 2.5–3.0 ppm .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm to assess purity (>98%).

- Melting Point Analysis: The compound exhibits a sharp melting point range of 158–160°C; deviations may indicate impurities .

Q. What are the stability and storage requirements for ferroceneacetic acid in laboratory settings?

Ferroceneacetic acid is stable under inert atmospheres but sensitive to prolonged exposure to light, moisture, or oxidizing agents. Store in airtight containers at 2–8°C in a desiccator. Avoid contact with strong acids/bases, as they may protonate the Cp rings or degrade the acetic acid group .

Advanced Research Questions

Q. How can ferroceneacetic acid be functionalized for applications in electrochemical studies or catalysis?

The carboxylic acid group allows for conjugation with biomolecules or polymers via amide/ester linkages. For example:

- Electrochemical Sensors: Immobilize ferroceneacetic acid onto gold electrodes using thiol linkers. Cyclic voltammetry (CV) can then monitor redox activity (E° ≈ +0.3 V vs. Ag/AgCl), leveraging the ferrocene/ferrocenium redox couple .

- Catalysis: Activate the acid group with EDC/NHS to graft onto silica supports, creating heterogeneous catalysts for oxidation reactions .

Q. How to resolve contradictions in reported reaction yields for ferroceneacetic acid derivatives (e.g., esters or amides)?

Discrepancies often arise from differences in steric/electronic effects or reaction conditions. For instance, testosterone esterification with ferroceneacetic acid yields only 13% due to steric hindrance at the 17-position . To address this:

- Systematic Optimization: Vary catalysts (e.g., DMAP for esterification), solvents (e.g., DMF vs. THF), and reaction times.

- Meta-Analysis: Apply heterogeneity metrics (e.g., I² statistic) to assess variability across studies and identify outliers .

Q. What advanced analytical techniques are recommended for studying ferroceneacetic acid in complex matrices (e.g., biological systems)?

- Mass Spectrometry (MS): Use electrospray ionization (ESI-MS) in negative ion mode to detect the deprotonated molecular ion [M–H]⁻ (m/z 243).

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .

- Spectroelectrochemistry: Combine UV-Vis and CV to correlate redox states with spectral changes in real time .

Methodological and Data Analysis Considerations

Q. How to design experiments to investigate the redox behavior of ferroceneacetic acid in aqueous vs. non-aqueous media?

- Control Variables: Maintain consistent electrolyte concentrations (e.g., 0.1 M TBAPF₆ in acetonitrile vs. PBS buffer).

- Reference Electrodes: Use Ag/AgCl for aqueous systems and Fc/Fc⁺ for non-aqueous systems.

- Data Interpretation: Compare peak separation (ΔEₚ) and peak currents to assess reversibility and diffusion coefficients .

Q. What statistical approaches are suitable for analyzing heterogeneous datasets in ferroceneacetic acid research (e.g., electrochemical, synthetic)?

- Random-Effects Models: Account for between-study variance in meta-analyses of catalytic efficiency or yield data .

- Principal Component Analysis (PCA): Reduce dimensionality in spectroscopic or voltammetric datasets to identify dominant variables .

Safety and Compliance

Q. What precautions are critical when handling ferroceneacetic acid in oxidative environments?

- Ventilation: Use fume hoods to avoid inhalation of dust/particulates.

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles; avoid contact with skin/eyes due to potential irritation .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.